![molecular formula C12H9ClO2 B3022815 Methyl 5-chloro-2-naphthoate CAS No. 127810-72-4](/img/structure/B3022815.png)
Methyl 5-chloro-2-naphthoate
Overview
Description
“Methyl 5-chloro-2-naphthoate” is a chemical compound with the molecular formula C12H9ClO2 . It has an average mass of 220.652 Da and a monoisotopic mass of 220.029114 Da .
Molecular Structure Analysis
“Methyl 5-chloro-2-naphthoate” has a molecular structure defined by its formula C12H9ClO2 . More detailed structural information, such as 3D conformations, can be obtained from databases like ChemSpider and PubChem .Physical And Chemical Properties Analysis
“Methyl 5-chloro-2-naphthoate” is a chemical compound with the molecular formula C12H9ClO2 . It has an average mass of 220.652 Da and a monoisotopic mass of 220.029114 Da . More detailed physical and chemical properties can be obtained from databases like ChemSpider and PubChem .Scientific Research Applications
- Methyl 5-chloro-2-naphthoate has been studied in the context of drag reduction and rheological behavior. It is part of a cationic surfactant system, where it extends the effective drag reduction temperature range compared to other counterions. The unique structure of this compound contributes to its effectiveness in reducing drag in fluid flow systems .
- Researchers have explored the antiviral potential of indole derivatives, including Methyl 5-chloro-2-naphthoate. Notably, it exhibits inhibitory activity against influenza A and CoxB3 virus. Additionally, related indole compounds have shown promising antiviral effects against Yellow Fever Virus (YFV), Bovine viral diarrhea virus (BVDV), HIV-1, and Respiratory syncytial virus (RSV) .
Drag Reduction and Rheological Behavior
Antiviral Activity
Safety and Hazards
properties
IUPAC Name |
methyl 5-chloronaphthalene-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO2/c1-15-12(14)9-5-6-10-8(7-9)3-2-4-11(10)13/h2-7H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUBLHVYEVXVQPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=CC=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-chloro-2-naphthoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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